2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Description
2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a trifluoromethylphenylmethyl substituent. The cyclopropane ring confers conformational rigidity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications targeting central nervous system (CNS) receptors or enzymes . Its hydrochloride salt form improves solubility for synthetic handling and bioavailability .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H13ClF3N |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8-6-10(8)15;/h1-4,8,10H,5-6,15H2;1H |
InChI Key |
BXRZFRMXXQVTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)CC2=CC=CC=C2C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
Palladium- and copper-catalyzed reactions enable stereoselective cyclopropanation. For example, the use of trimethylsulfoxonium iodide with sodium hydride in dimethyl sulfoxide (DMSO) facilitates the formation of strained cyclopropane rings from α,β-unsaturated esters. A representative protocol involves:
- Reacting (E)-3-(3,4-difluorophenyl)acrylic acid with methanol and sulfuric acid to form the methyl ester.
- Cyclopropanating the ester using trimethylsulfoxonium iodide (1.2 equiv) and sodium hydride (1.5 equiv) in DMSO at 0–5°C for 6 hours.
- Isolating the cyclopropane carboxylate via aqueous workup, achieving 78–85% yield.
Table 1: Cyclopropanation Reagent Systems and Yields
| Reagent System | Temperature (°C) | Yield (%) | By-Products |
|---|---|---|---|
| Trimethylsulfoxonium iodide/NaH | 0–5 | 85 | <5% ring-opened derivatives |
| Diazoacetate/Cu(acac)₂ | 25 | 72 | 12% dimerization |
| Simmons-Smith Zn(Cu) | -15 | 68 | 15% over-alkylation |
Chiral auxiliaries like (2R)-bornane-10,2-sultam improve enantiomeric excess (ee) to >98% in asymmetric syntheses.
Trifluoromethyl Group Introduction
The ortho-trifluoromethyl substituent is introduced via nucleophilic aromatic substitution or directed ortho-metalation.
Halogen Exchange Reactions
Benzyl bromide intermediates undergo halogen exchange with trifluoromethylcopper(I) complexes:
- 2-Bromobenzyl bromide reacts with [(Ph₃P)CuCF₃] in tetrahydrofuran (THF) at −78°C.
- Quenching with ammonium chloride yields 2-(trifluoromethyl)benzyl bromide (89% yield).
Critical Parameters :
- Temperature control (−78°C) minimizes defluorination.
- Anhydrous conditions prevent hydrolysis of the copper reagent.
Directed Ortho-Metalation
Lithium-halogen exchange followed by trifluoromethylation:
- 2-Iodobenzyl alcohol treated with tert-butyllithium (−40°C).
- Quenching with trifluoromethyltrimethylsilane (TMSCF₃) provides 2-(trifluoromethyl)benzyl alcohol (76% yield).
Amine Functionalization and Hydrochloride Salt Formation
Reductive Amination
The cyclopropane carboxylate is converted to the primary amine via a Curtius rearrangement:
- Cyclopropanecarboxylic acid treated with diphenylphosphoryl azide (DPPA) generates the acyl azide.
- Thermal decomposition at 110°C in toluene produces the isocyanate intermediate.
- Hydrolysis with hydrochloric acid yields the amine hydrochloride salt (64% overall yield).
Table 2: Hydrochloride Salt Crystallization Conditions
| Solvent System | Temperature (°C) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol/water (3:1) | 0–5 | 99.5 | Needles |
| Acetone/diethyl ether | −20 | 98.2 | Plates |
| Methanol | 25 | 97.8 | Prisms |
Industrial-Scale Process Optimization
Pharmaceutical manufacturers prioritize cost-efficiency and waste reduction:
Continuous Flow Cyclopropanation
Microreactor technology enhances heat transfer and reaction control:
Solvent Recycling
Toluene and DMSO are recovered via fractional distillation (98% reuse rate), lowering production costs by 23%.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, D₂O): δ 7.65 (d, J = 7.8 Hz, 1H, ArH), 7.52 (t, J = 7.6 Hz, 1H, ArH), 3.41 (s, 2H, CH₂), 1.89–1.82 (m, 2H, cyclopropane), 1.45–1.38 (m, 2H, cyclopropane).
- HPLC : Retention time 6.74 min (98.6% purity, C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Mitigation Strategies
| Challenge | Solution | Impact on Yield |
|---|---|---|
| Epimerization during salt formation | Use of aprotic solvents at low temp | +9% ee retention |
| Trifluoromethyl group hydrolysis | Strict anhydrous conditions | +15% yield |
| Cyclopropane ring opening | Avoid strong Brønsted acids | +22% stability |
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Structural Characteristics
The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability , leading to improved binding affinity to biological targets. The cyclopropane ring contributes to the compound's rigidity and conformational stability , essential for effective interactions with proteins involved in various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit aberrant kinase activity in cancer models, resulting in reduced cell proliferation and increased apoptosis.
- Neuroprotective Effects : In vitro assays suggest that this compound can mitigate oxidative stress-induced cell death, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Although direct data on this specific compound is limited, related cyclopropylamine derivatives have shown enhanced antimicrobial efficacy against various bacterial strains.
Kinase Inhibition Study
A study demonstrated that analogs of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride effectively inhibited kinase activity in various cancer models. This inhibition correlated with reduced cell proliferation and increased apoptosis in tumor cells.
Neuroprotective Assays
In vitro assays using neuronal cell lines showed that the compound could protect against oxidative stress-induced cell death, suggesting its potential in treating neurodegenerative conditions.
Antimicrobial Testing
Cyclopropylamine derivatives were tested against bacterial strains, revealing that modifications to the cyclopropane structure could enhance antimicrobial efficacy. While specific data on this compound is scarce, these findings highlight the potential for similar compounds.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target Activity | EC (μM) | Notes |
|---|---|---|---|
| 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine | Jak3/Tyk2 Inhibition | Not specified | Potential treatment for immune disorders |
| Analog with Trifluoromethyl group | Neuroprotection | 0.010 | Effective against oxidative stress |
| Cyclopropyl derivative | Antimicrobial | 0.395 | Enhanced activity against bacterial strains |
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Variations and Key Differences
The compound is compared to analogs with modifications in the cyclopropane ring, substituent positions, and functional groups.
Table 1: Structural and Physicochemical Comparisons
Analytical Data
- LCMS Profiles: Target Compound: Expected m/z ~251.68 [M+H]⁺ (theoretical), similar to para isomer in EP 4,374,877 A2 (m/z 853.0 [M+H]⁺ for a related compound) . bulkier analogs .
Pharmacological and Physicochemical Implications
Table 2: Functional Group Impact on Properties
Biological Activity
2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride, also known by its CAS number 1384428-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H13ClF3N
- Molecular Weight : 251.68 g/mol
- Melting Point : 168-169 °C
- Purity : Typically >95% .
Biological Activity Overview
The compound is primarily studied for its interaction with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders.
Receptor Interactions
Research indicates that derivatives of cyclopropylmethylamines exhibit selective agonistic activity at the 5-HT2C receptor. These compounds have been shown to:
- Preferentially activate G_q signaling pathways over β-arrestin recruitment.
- Display significant potency, with some analogs reporting EC50 values as low as 23 nM .
Pharmacological Effects
The biological activity of this compound has been linked to several pharmacological effects:
- Antipsychotic Activity :
- Behavioral Studies :
Case Studies and Research Findings
Several studies have explored the biological activity of cyclopropylmethylamines:
-
Functional Selectivity Study :
- A study highlighted the role of functional selectivity at the 5-HT2C receptor, showing that certain N-substituted compounds exhibited high selectivity for G_q-mediated signaling pathways compared to β-arrestin recruitment . This suggests a promising direction for developing drugs with fewer side effects.
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
| Compound Name | EC50 (nM) | Receptor Type | Effect |
|---|---|---|---|
| 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine | 23 | 5-HT2C | Agonist |
| (+)-19 (N-benzyl derivative) | 24 | 5-HT2C | Antipsychotic-like |
| N-methyl derivative | 23 | 5-HT2C | G_q-biased agonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
